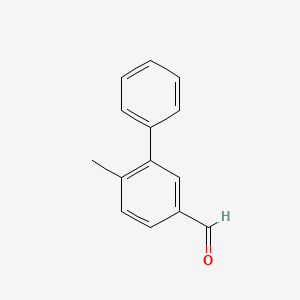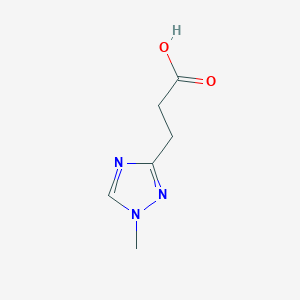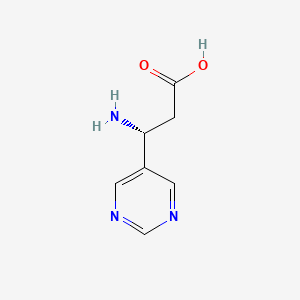
(R)-1-(4-Methoxybenzyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Methoxybenzyl)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-methoxybenzyl group and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methoxybenzyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidin-3-ol and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: ®-pyrrolidin-3-ol is reacted with 4-methoxybenzyl chloride in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to yield ®-1-(4-Methoxybenzyl)pyrrolidin-3-ol.
Industrial Production Methods
Industrial production methods for ®-1-(4-Methoxybenzyl)pyrrolidin-3-ol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Methoxybenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of 1-(4-methoxybenzyl)pyrrolidin-3-one.
Reduction: Formation of 1-(4-methoxybenzyl)pyrrolidine.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(4-Methoxybenzyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(4-Methoxybenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Methoxyphenyl)pyrrolidin-3-ol
- ®-1-(4-Methoxybenzyl)pyrrolidin-2-ol
- ®-1-(4-Methoxybenzyl)pyrrolidin-3-one
Uniqueness
®-1-(4-Methoxybenzyl)pyrrolidin-3-ol is unique due to its specific substitution pattern and chiral nature This gives it distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3R)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-15-12-4-2-10(3-5-12)8-13-7-6-11(14)9-13/h2-5,11,14H,6-9H2,1H3/t11-/m1/s1 |
InChI Key |
FVNIYVNCXKSWBF-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2CC[C@H](C2)O |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


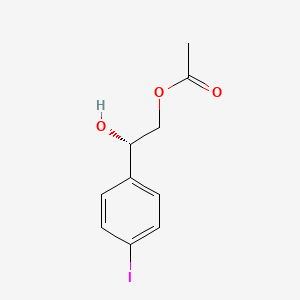
![1-Ethyl-3-(6-(2-methoxyphenyl)benzo[d]thiazol-2-yl)urea](/img/structure/B13323321.png)
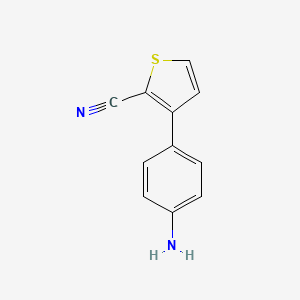

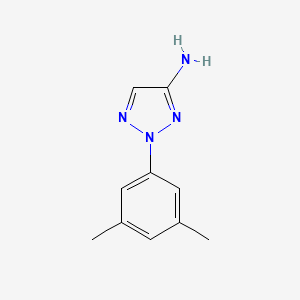
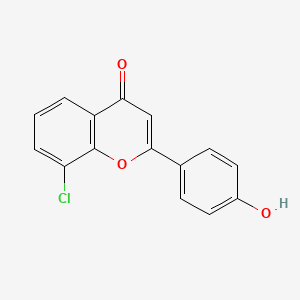
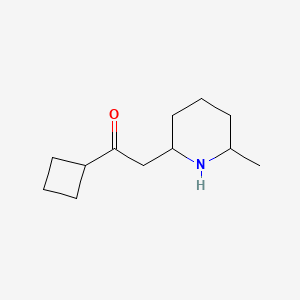
![1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one](/img/structure/B13323378.png)
![(R)-1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethan-1-amine](/img/structure/B13323390.png)
